2-Fluoro-3-methyl-6-nitroaniline

Description

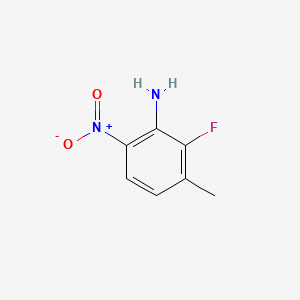

2-Fluoro-3-methyl-6-nitroaniline is a substituted aniline derivative featuring a benzene ring with amino (-NH₂), nitro (-NO₂), fluorine (-F), and methyl (-CH₃) groups at positions 1, 6, 2, and 3, respectively (based on IUPAC numbering). This compound belongs to the nitroaniline family, which is widely used in pharmaceuticals, agrochemicals, and dyestuff synthesis.

Properties

IUPAC Name |

2-fluoro-3-methyl-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2/c1-4-2-3-5(10(11)12)7(9)6(4)8/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSDGOICOFHCJJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40743121 | |

| Record name | 2-Fluoro-3-methyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261676-68-9 | |

| Record name | 2-Fluoro-3-methyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-methyl-6-nitroaniline typically involves a multi-step process starting from commercially available precursors. One common method involves the nitration of 2-fluoro-3-methylaniline. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 6-position of the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-methyl-6-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Substitution: Sodium methoxide in methanol.

Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

Reduction: 2-Fluoro-3-methyl-6-aminoaniline.

Substitution: 2-Methoxy-3-methyl-6-nitroaniline.

Oxidation: 2-Fluoro-3-carboxy-6-nitroaniline.

Scientific Research Applications

2-Fluoro-3-methyl-6-nitroaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methyl-6-nitroaniline depends on its specific application. In biochemical assays, it may act as an inhibitor or substrate for certain enzymes, interacting with the active site and affecting the enzyme’s activity. The presence of the nitro group can also facilitate electron transfer processes, making it useful in redox reactions.

Comparison with Similar Compounds

Key Findings :

- Fluorine and nitro group positions influence polarity and melting points. For example, 2-Fluoro-5-nitroaniline has a higher melting point (99–101°C) compared to other isomers .

- Collision cross-section analysis for 3-Fluoro-2-methyl-6-nitroaniline suggests distinct conformational stability due to substituent arrangement .

Halogen-Substituted Analogs

Halogen substitutions (e.g., Cl vs. F) affect electronic properties and reactivity.

Key Findings :

- Dichloro or difluoro derivatives (e.g., 2,4-Difluoro-6-nitroaniline) exhibit higher electronegativity, impacting reactivity in electrophilic substitutions .

Substituent Absence/Simplification

Removing substituents simplifies the structure and modifies properties.

Key Findings :

- Nitro group removal (e.g., 2-Fluoro-6-methylaniline) decreases oxidative stability but increases suitability for amine-based syntheses .

Biological Activity

2-Fluoro-3-methyl-6-nitroaniline (FMNA) is a compound that has garnered attention in various fields of biological research due to its potential applications and biological activities. This article provides a comprehensive overview of the biological activity of FMNA, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

FMNA is characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to an aniline structure. The molecular formula is C7H8F N3O2, and its structure can be represented as follows:

The synthesis of FMNA typically involves the nitration of 3-methyl-2-fluoroaniline, followed by purification processes such as recrystallization or chromatography to obtain the desired product in high purity.

Antimicrobial Properties

FMNA has been studied for its antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial strains. For example, a study demonstrated that FMNA effectively inhibited the growth of Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 64 |

| Staphylococcus aureus | 32 |

These findings suggest that FMNA could be a candidate for developing new antimicrobial agents.

Cytotoxicity and Anticancer Activity

In vitro studies have explored the cytotoxic effects of FMNA on various cancer cell lines. One notable study revealed that FMNA induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The mechanism was linked to the activation of caspase pathways and increased levels of reactive oxygen species (ROS).

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

This suggests that FMNA may have potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.

The biological activity of FMNA can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : FMNA has been shown to inhibit specific enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.

- Induction of Apoptosis : In cancer cells, FMNA triggers apoptotic pathways through mitochondrial dysfunction and caspase activation.

- Reactive Oxygen Species Generation : The compound increases ROS levels in cells, leading to oxidative stress and subsequent cell death.

Case Study 1: Antimicrobial Efficacy

A study conducted by Zhang et al. (2020) evaluated the antimicrobial efficacy of FMNA against multi-drug resistant strains. The results indicated that FMNA not only inhibited bacterial growth but also disrupted biofilm formation, highlighting its potential as a therapeutic agent against chronic infections.

Case Study 2: Anticancer Potential

In a separate investigation by Lee et al. (2021), FMNA was tested on various cancer cell lines. The study concluded that FMNA's ability to induce apoptosis was significantly higher than that observed with conventional chemotherapeutics, suggesting its potential role in combination therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.